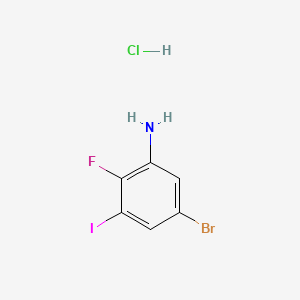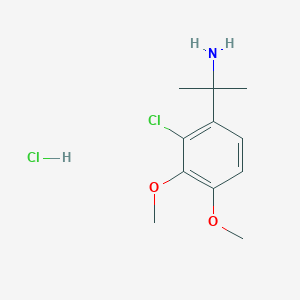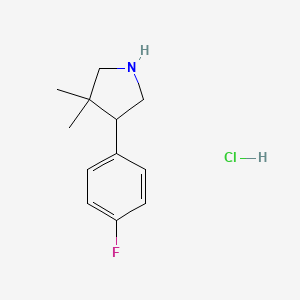
4-(4-Fluorophenyl)-3,3-dimethylpyrrolidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Fluorophenyl)-3,3-dimethylpyrrolidine hydrochloride is a chemical compound that features a pyrrolidine ring substituted with a 4-fluorophenyl group and two methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenyl)-3,3-dimethylpyrrolidine hydrochloride typically involves the reaction of 4-fluorobenzaldehyde with 3,3-dimethylpyrrolidine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The resulting product is then purified and converted to its hydrochloride salt form.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Fluorophenyl)-3,3-dimethylpyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines or alcohols.
Wissenschaftliche Forschungsanwendungen
4-(4-Fluorophenyl)-3,3-dimethylpyrrolidine hydrochloride has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-(4-Fluorophenyl)-3,3-dimethylpyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Fluoroamphetamine: A psychoactive research chemical with stimulant and entactogenic effects.
4-Fluorophenylhydrazine hydrochloride: Used as a chemical intermediate in pharmaceuticals and agrochemicals.
Uniqueness
4-(4-Fluorophenyl)-3,3-dimethylpyrrolidine hydrochloride is unique due to its specific structural features, such as the combination of a pyrrolidine ring with a 4-fluorophenyl group and two methyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Eigenschaften
Molekularformel |
C12H17ClFN |
|---|---|
Molekulargewicht |
229.72 g/mol |
IUPAC-Name |
4-(4-fluorophenyl)-3,3-dimethylpyrrolidine;hydrochloride |
InChI |
InChI=1S/C12H16FN.ClH/c1-12(2)8-14-7-11(12)9-3-5-10(13)6-4-9;/h3-6,11,14H,7-8H2,1-2H3;1H |
InChI-Schlüssel |
UYHPIOLHDZBJCZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CNCC1C2=CC=C(C=C2)F)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{3-Benzyl-9,9-difluoro-3-azabicyclo[3.3.1]nonan-1-yl}methanol](/img/structure/B13521164.png)

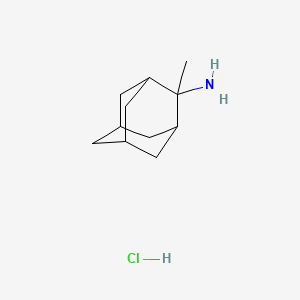

![7-Methoxy-4-azaspiro[2.5]octane hydrochloride](/img/structure/B13521209.png)
![{2-[(Pyrrolidin-3-yl)methyl]phenyl}methanamine](/img/structure/B13521220.png)

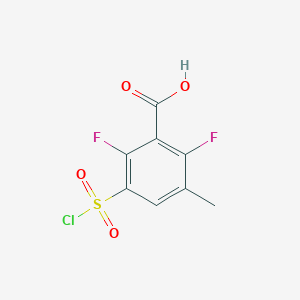
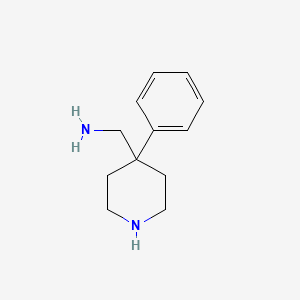
![Lithium(1+)2-[6-(trifluoromethyl)pyrazin-2-yl]acetate](/img/structure/B13521229.png)
![1-[(Trimethylsilyl)methyl]piperazinedihydrochloride](/img/structure/B13521230.png)
